molecular formula C10H8BrNO3 B13454063 4-bromo-6-methoxy-1H-indole-2-carboxylic acid

4-bromo-6-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B13454063
M. Wt: 270.08 g/mol
InChI Key: FMOSJGUJIGBBGF-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-methoxy-1H-indole-2-carboxylic acid typically involves the bromination of 6-methoxy-1H-indole-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4-position. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products: The major products formed depend on the specific reaction and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-6-methoxy-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-6-methoxy-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

    6-Methoxy-1H-indole-2-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.

    4-Bromo-1H-indole-2-carboxylic acid: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

    4-Bromo-6-methoxy-1H-indole:

Uniqueness: 4-Bromo-6-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both the bromine and methoxy groups, which can enhance its reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

4-bromo-6-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8BrNO3/c1-15-5-2-7(11)6-4-9(10(13)14)12-8(6)3-5/h2-4,12H,1H3,(H,13,14)

InChI Key

FMOSJGUJIGBBGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(N2)C(=O)O)C(=C1)Br

Origin of Product

United States

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